Cas no 17293-44-6 (2-phenylcyclobutan-1-amine)

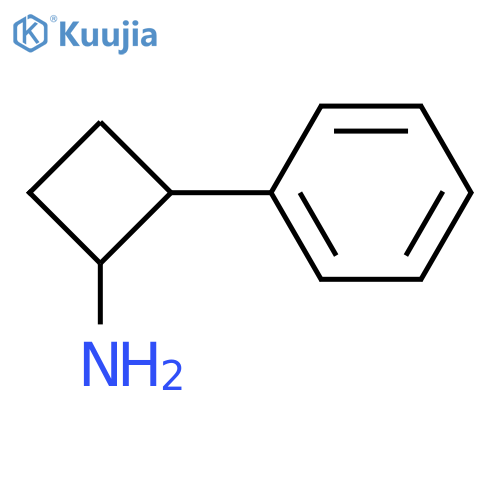

2-phenylcyclobutan-1-amine structure

商品名:2-phenylcyclobutan-1-amine

2-phenylcyclobutan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-Phenylcyclobutanamine

- 2-phenylcyclobutan-1-amine,hydrochloride

- 2-phenylcyclobutanaMine hcl

- 2-phenylcyclobutan-1-amine

- SY189315

- AT34599

- SCHEMBL6950434

- MFCD19210030

- AKOS006362111

- SB75519

- DB-365272

- EN300-80624

- CS-0285328

- SAA29344

- 2-phenylcyclobutylamine

- Z1203589614

- 17293-44-6

-

- MDL: MFCD19210030

- インチ: InChI=1S/C10H13N/c11-10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2

- InChIKey: PKMQLQANCCIABY-UHFFFAOYSA-N

- ほほえんだ: c1ccc(cc1)C2CCC2N

計算された属性

- せいみつぶんしりょう: 147.104799419g/mol

- どういたいしつりょう: 147.104799419g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 127

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

- 密度みつど: 1.031

- ふってん: 239 ºC

- フラッシュポイント: 103 ºC

- じょうきあつ: 0.0±0.5 mmHg at 25°C

2-phenylcyclobutan-1-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-phenylcyclobutan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-80624-1.0g |

2-phenylcyclobutan-1-amine |

17293-44-6 | 95.0% | 1.0g |

$2035.0 | 2025-02-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCS1406181-250MG |

2-phenylcyclobutan-1-amine |

17293-44-6 | 95% | 250MG |

¥ 5,095.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCS1406181-5G |

2-phenylcyclobutan-1-amine |

17293-44-6 | 95% | 5g |

¥ 38,194.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCS1406181-500MG |

2-phenylcyclobutan-1-amine |

17293-44-6 | 95% | 500MG |

¥ 8,487.00 | 2023-04-14 | |

| Enamine | EN300-80624-5.0g |

2-phenylcyclobutan-1-amine |

17293-44-6 | 95.0% | 5.0g |

$5900.0 | 2025-02-21 | |

| 1PlusChem | 1P00AOBI-50mg |

2-Phenylcyclobutanamine |

17293-44-6 | 95% | 50mg |

$731.00 | 2024-06-19 | |

| 1PlusChem | 1P00AOBI-250mg |

2-Phenylcyclobutanamine |

17293-44-6 | 95% | 250mg |

$1308.00 | 2024-06-19 | |

| Enamine | EN300-80624-10g |

2-phenylcyclobutan-1-amine |

17293-44-6 | 90% | 10g |

$8749.0 | 2023-09-02 | |

| 1PlusChem | 1P00AOBI-100mg |

2-Phenylcyclobutanamine |

17293-44-6 | 95% | 100mg |

$935.00 | 2024-06-19 | |

| 1PlusChem | 1P00AOBI-500mg |

2-Phenylcyclobutanamine |

17293-44-6 | 90% | 500mg |

$2024.00 | 2023-12-20 |

2-phenylcyclobutan-1-amine 関連文献

-

Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Ping Tong Food Funct., 2020,11, 628-639

17293-44-6 (2-phenylcyclobutan-1-amine) 関連製品

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:17293-44-6)2-phenylcyclobutan-1-amine

清らかである:99%

はかる:250mg

価格 ($):1296.0